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molecular formula C21H18N2O B8311183 5,6-Diphenyl-2-(5-hydroxy-1-pentyn-1-yl)pyrazine

5,6-Diphenyl-2-(5-hydroxy-1-pentyn-1-yl)pyrazine

Cat. No. B8311183
M. Wt: 314.4 g/mol
InChI Key: VRRHIWGQZMEJFW-UHFFFAOYSA-N
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Patent
US07205302B2

Procedure details

To a solution of 1.79 g of 5,6-diphenyl-2-[5-(2-tetrahydropyranyloxy)-1-pentyn-1-yl]pyrazine in methanol, 1.13 g of pyridinium p-toluenesulfonate was added and the mixture was heated at reflux for 30 minutes. The reaction solution was poured into ice water while stirring, extracted with ethyl acetate and then dried over anhydrous magnesium sulfate. After the solvent was evaporated under reduced pressure, the resulting crystal was recrystallized from diisopropyl ether to obtain 1.00 g of the desired compound as a yellow crystal having a melting point of 88 to 90° C.
Name
5,6-diphenyl-2-[5-(2-tetrahydropyranyloxy)-1-pentyn-1-yl]pyrazine
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[CH:9][C:10]([C:19]#[C:20][CH2:21][CH2:22][CH2:23][O:24]C3CCCCO3)=[N:11][C:12]=2[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>CO>[C:1]1([C:7]2[N:8]=[CH:9][C:10]([C:19]#[C:20][CH2:21][CH2:22][CH2:23][OH:24])=[N:11][C:12]=2[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
5,6-diphenyl-2-[5-(2-tetrahydropyranyloxy)-1-pentyn-1-yl]pyrazine
Quantity
1.79 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=CC(=NC1C1=CC=CC=C1)C#CCCCOC1OCCCC1
Name
Quantity
1.13 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crystal was recrystallized from diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=CC(=NC1C1=CC=CC=C1)C#CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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